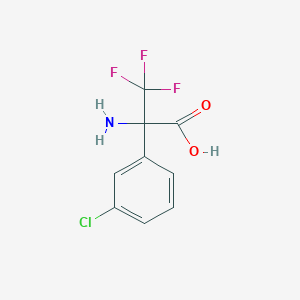

2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid

Descripción

BenchChem offers high-quality 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c10-6-3-1-2-5(4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMBOQZZSHPESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid: A Novel Fluorinated Amino Acid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of the novel, non-natural amino acid, 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with field-proven insights into the strategic use of fluorinated amino acids in medicinal chemistry.

Introduction: The Strategic Advantage of Fluorinated Amino Acids

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals containing at least one fluorine atom.[1] Fluorinated amino acids (FAAs), in particular, are powerful building blocks for both small molecule and peptide-based therapeutics.[2][3] Their strategic inclusion can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to its biological target.[4][5]

The subject of this guide, 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid, is a unique α,α-disubstituted amino acid that combines two key structural motifs known to modulate pharmacological properties: a trifluoromethyl group and a 3-chlorophenyl ring. The trifluoromethyl group is a bioisostere for several natural amino acid side chains and is known to enhance metabolic stability and binding affinity through strong electrostatic interactions.[6] The 3-chlorophenyl moiety introduces a defined steric and electronic presence, often utilized to explore specific hydrophobic and aromatic interactions within a receptor's binding pocket.

This document serves as a technical resource for researchers looking to leverage the unique properties of this compound in their drug discovery programs.

Chemical Structure and Stereochemistry

The fundamental identity of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid is defined by its unique arrangement of functional groups around a central quaternary carbon.

Molecular Formula: C9H7ClF3NO2[7][8]

Molecular Weight: 253.01 g/mol [7]

CAS Number: 1343241-61-1[7][9]

The structure features a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images or enantiomers: (S)-2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid and (R)-2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid. The specific stereochemistry is critical for biological activity, as molecular recognition by enzymes and receptors is highly stereospecific. The synthesis of enantiomerically pure forms is therefore a key consideration for its application in drug design.[10]

Caption: Chemical structure of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid.

Physicochemical Properties: Expert Insights and Predictions

While specific experimental data for this molecule is not widely published, we can predict its key physicochemical properties based on the known effects of its constituent functional groups.

| Property | Predicted Value/Range | Rationale and Expert Commentary |

| Melting Point | Expected to be a high-melting solid (>200 °C) | Amino acids are zwitterionic, leading to strong intermolecular forces. The rigid aromatic ring and polar groups will contribute to a stable crystal lattice. |

| Solubility | Low solubility in water and non-polar organic solvents; soluble in polar protic solvents like DMSO. | The presence of both a large hydrophobic group (3-chlorophenyl) and a highly non-polar group (trifluoromethyl) will likely dominate over the polar amino and carboxyl groups, reducing aqueous solubility.[11] |

| pKa (Carboxyl) | ~1.5 - 2.5 | The strong electron-withdrawing effect of the adjacent trifluoromethyl group will significantly increase the acidity of the carboxylic acid compared to a typical amino acid (pKa ~2.3).[12] |

| pKa (Amino) | ~7.5 - 8.5 | The trifluoromethyl group's inductive effect will also decrease the basicity of the amino group compared to a typical amino acid (pKa ~9.6). |

| LogP | Moderately lipophilic | The trifluoromethyl group (Hansch π value of +0.88) and the 3-chlorophenyl group both contribute to increased lipophilicity.[6] This is a key parameter for cell permeability and bioavailability.[6] |

These predicted properties suggest that 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid is a moderately lipophilic compound with altered acidity and basicity compared to natural amino acids. These characteristics are often desirable in drug candidates to improve cell penetration and metabolic stability.

Caption: Influence of functional groups on the properties of the molecule.

Potential Synthetic Approaches

The synthesis of α-trifluoromethyl α-amino acids is a challenging but well-documented area of organic chemistry.[10] A common and effective strategy involves the addition of a carbon nucleophile to a trifluoromethyl α-ketimino ester.[1]

Hypothetical Synthetic Protocol: A Representative Workflow

The following protocol is a generalized procedure based on established methods for similar compounds and should be considered a starting point for experimental optimization.

Step 1: Formation of the Trifluoromethyl α-Ketimino Ester

-

To a solution of an appropriate alkyl 3,3,3-trifluoropyruvate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a primary amine (e.g., benzylamine, 1.1 eq).

-

Add a dehydrating agent, such as magnesium sulfate.

-

Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by TLC or GC-MS.

-

Filter the reaction mixture and concentrate under reduced pressure to obtain the crude trifluoromethyl α-ketimino ester.

Step 2: Nucleophilic Addition of the 3-Chlorophenyl Group

-

Prepare a Grignard reagent from 3-chloro-1-bromobenzene and magnesium turnings in anhydrous diethyl ether or THF.

-

In a separate flask, dissolve the crude trifluoromethyl α-ketimino ester from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add the prepared Grignard reagent (1.2 eq) to the solution of the imine.

-

Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.

Step 3: Deprotection and Isolation

-

The resulting protected amino acid can be deprotected under standard conditions (e.g., hydrogenolysis for a benzyl group).

-

Purify the final product by recrystallization or column chromatography to yield 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid.

Caption: A generalized synthetic workflow for the target compound.

Expected Spectroscopic Characteristics

While experimental spectra are not publicly available, the following are the expected key features in various spectroscopic analyses:

-

¹H NMR: The spectrum would be characterized by the absence of a proton at the α-carbon. Aromatic protons of the 3-chlorophenyl group would appear in the range of 7.0-7.5 ppm. The amino and carboxylic acid protons would be visible, with their chemical shifts dependent on the solvent and concentration.

-

¹³C NMR: A quaternary carbon signal for the α-carbon would be expected. The trifluoromethyl carbon would show a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons of the 3-chlorophenyl ring would also be present.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be the most prominent feature.

-

Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns, such as the loss of the carboxyl group.

Potential Applications in Drug Discovery

The unique structural features of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid make it a highly attractive building block for the development of novel therapeutics across various disease areas.

-

Peptide and Peptidomimetic Therapeutics: Its incorporation into peptides can enforce specific conformational constraints, enhance proteolytic stability, and modulate binding affinity.[3] The trifluoromethyl group can serve as a bioisostere for the side chains of leucine or valine, while the 3-chlorophenyl group can probe interactions in aromatic-binding pockets.

-

Small Molecule Drug Design: As a constrained amino acid, it can serve as a scaffold to present other functional groups in a well-defined three-dimensional orientation. This is particularly useful in the design of enzyme inhibitors and receptor antagonists.

-

¹⁹F NMR Probe: The trifluoromethyl group provides a sensitive handle for ¹⁹F NMR studies, which can be used to investigate protein-ligand interactions, conformational changes, and in vivo drug metabolism.[5]

Conclusion

2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid represents a novel and promising building block for medicinal chemistry and drug discovery. Its unique combination of a trifluoromethyl group and a 3-chlorophenyl ring is predicted to confer advantageous physicochemical and pharmacological properties. While further experimental characterization is warranted, this in-depth guide provides a solid foundation for researchers to understand and strategically implement this compound in their research and development endeavors. The continued exploration of such fluorinated amino acids will undoubtedly fuel the discovery of the next generation of innovative therapeutics.[13]

References

- O'Hagan, D. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.

- Liu, J., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(17), 3083–3088.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Amino Acids in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.

- Liu, J., et al. (2023).

- O'Hagan, D. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.

- Liu, J., et al. (2023).

- NextSDS. (n.d.). 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid. NextSDS.

- Zhou, Q., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

- Balaram, P. (2015).

- Aceña, J. L., et al. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)- Containing α-Amino Acids. Synthesis, 44(10), 1591-1602.

- Meanwell, N. A. (2025).

- Thoreauchem. (n.d.). 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid. Thoreauchem.

- Walborsky, H. M., & Lang, J. H. (1956). Effects of the Trifluoromethyl Group. IV. The pK's of ι-Trifluoromethyl Amino Acids. Journal of the American Chemical Society, 78(18), 4782–4785.

- PubChemLite. (n.d.). 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid. PubChemLite.

- MedChemExpress. (n.d.). 2-Amino-3-(2-chlorophenyl)propanoic acid. MedChemExpress.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid-1343241-61-1 - Thoreauchem [thoreauchem.com]

- 8. PubChemLite - 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid (C9H7ClF3NO2) [pubchemlite.lcsb.uni.lu]

- 9. nextsds.com [nextsds.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

19F NMR Chemical Shift Reference Data and Acquisition Protocols for 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic Acid

Executive Summary

The incorporation of fluorine into biologically active compounds is a cornerstone of modern pharmaceutical design, drastically enhancing proteolytic stability, modulating pKa, and improving lipophilicity[1]. Among these fluorinated architectures, α -trifluoromethyl amino acids, such as 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid (CAS: 1343241-61-1)[2], represent a highly specialized class of unnatural amino acids.

Because the trifluoromethyl (-CF3) group is highly sensitive to its local electronic and spatial environment, 19 F Nuclear Magnetic Resonance (NMR) spectroscopy is the most authoritative analytical technique for structural verification, purity assessment, and chiral resolution of these compounds[3]. This whitepaper provides a comprehensive, self-validating technical guide to the theoretical framework, acquisition methodologies, and spectral interpretation of the 19 F NMR data for this specific molecule.

Molecular Architecture & Theoretical Framework

The molecule features a highly congested, chiral quaternary α -carbon (C2) bonded to four distinct moieties: a -CF3 group, an amino group (-NH2), a carboxylic acid (-COOH), and a 3-chlorophenyl ring.

Causality of the Chemical Shift

In 19 F NMR, the chemical shift ( δ ) is dictated by the local shielding tensor. The strong electron-withdrawing inductive effects of the -COOH and -NH2 groups deshield the C2 carbon, which in turn affects the electron density around the fluorine nuclei. Concurrently, the 3-chlorophenyl group exerts a magnetic anisotropic effect. Depending on the rotameric population in solution, the π -cloud of the aromatic ring can either shield or deshield the -CF3 group[3].

Because there are no protons directly attached to the α -carbon, the three chemically equivalent fluorine atoms do not experience primary 2J or 3J scalar coupling with any aliphatic protons. Consequently, the -CF3 group manifests as a sharp, intense singlet in the 19 F NMR spectrum, typically resonating between -71.0 ppm and -76.0 ppm depending on the solvent and the zwitterionic equilibrium of the amino acid[1][4].

Fig 1: Electronic shielding and deshielding vectors influencing the 19F NMR chemical shift.

Experimental Protocol: Self-Validating 19F NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol employs a self-validating system. We do not rely on default spectrometer parameters; instead, we empirically determine relaxation times to guarantee quantitative accuracy (qNMR).

Step 1: Sample Preparation & Internal Referencing

-

Solubilization: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated solvent. DMSO-d6 is highly recommended over CDCl3 due to the zwitterionic nature of the unprotected amino acid, which limits solubility in non-polar solvents.

-

Referencing: Add 0.1% v/v of Trichlorofluoromethane (CFCl3) as the primary internal reference ( δ = 0.00 ppm). If CFCl3 is unavailable, Trifluoroacetic acid (TFA, δ≈−76.5 ppm) serves as a robust secondary standard[3].

Step 2: Probe Tuning and Matching

-

Tune the broadband (BBO) or fluorinated (e.g., Prodigy) probe specifically to the 19 F resonance frequency (e.g., 376.5 MHz on a 400 MHz 1H magnet).

-

Causality: Failure to properly match the probe impedance results in poor RF power transfer, which degrades the Signal-to-Noise Ratio (SNR) and introduces severe pulse angle errors, rendering quantitative integration impossible.

Step 3: T1 Relaxation Measurement (Self-Validation)

-

Fluorine nuclei in -CF3 groups often exhibit long longitudinal relaxation times ( T1 ), sometimes exceeding 3 seconds.

-

Execute an inversion-recovery pulse sequence (180° - τ - 90° - ACQ) to determine the exact T1 of the analyte.

-

Causality: Setting the inter-pulse relaxation delay ( D1 ) to at least 5×T1 ensures >99.3% magnetization recovery. This prevents signal saturation and guarantees that the integration values perfectly reflect the molar ratio of the compound versus any fluorinated impurities.

Step 4: Acquisition with Inverse-Gated Decoupling

-

Acquire the spectrum using an inverse-gated 1H decoupling pulse sequence (e.g., zgig in Bruker terminology).

-

Causality: While the -CF3 group is a singlet, decoupling the aromatic protons of the 3-chlorophenyl ring removes any unresolved long-range scalar couplings ( 4JFH or 5JFH ), sharpening the peak and reducing the Full Width at Half Maximum (FWHM). Crucially, inverse gating turns off the decoupler during the D1 delay, suppressing the Nuclear Overhauser Effect (NOE) which would otherwise artificially inflate the 19 F integral.

Fig 2: Self-validating 19F NMR acquisition workflow ensuring quantitative accuracy.

Reference Data Tables

The following tables summarize the expected quantitative data for 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid, benchmarked against structurally identical α -trifluoromethyl amino acid analogs[1][4].

Table 1: Expected 19 F NMR Chemical Shifts

| Solvent | Expected Chemical Shift ( δ , ppm) | Multiplicity | Expected FWHM (Hz) | Internal Reference |

| DMSO-d6 | -72.5 to -74.0 | Singlet (s) | < 1.5 | CFCl3 (0.00 ppm) |

| CD3OD | -73.0 to -75.5 | Singlet (s) | < 2.0 | CFCl3 (0.00 ppm) |

| D2O (Na+ salt) | -70.5 to -72.0 | Singlet (s) | < 2.5 | TFA (-76.5 ppm) |

Note: Chemical shifts in protic solvents (CD3OD, D2O) are highly sensitive to the pH/pD of the solution due to the protonation state of the adjacent -NH2 and -COOH groups.

Table 2: Optimized Acquisition Parameters (400 MHz Spectrometer)

| Parameter | Recommended Value | Scientific Rationale |

| Spectral Width (SW) | 250 ppm (+50 to -200 ppm) | Captures all possible fluorinated species, including inorganic fluoride impurities. |

| Transmitter Offset (O1P) | -75.0 ppm | Centers the excitation pulse precisely on the expected -CF3 resonance region. |

| Relaxation Delay (D1) | ≥ 15 seconds | Empirically set to >5×T1 to ensure complete longitudinal relaxation for qNMR. |

| Pulse Angle | 30° or 90° | 30° allows for faster pulsing if qualitative data is needed; 90° is strictly required for qNMR. |

| Decoupling | Inverse-gated 1H | Removes long-range nJFH broadening while strictly preventing NOE signal inflation. |

Advanced Applications: Chiral Resolution via 19F NMR

Because 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid possesses a chiral center at C2, determining its enantiomeric excess (ee) is a critical quality control step in drug development.

19 F NMR serves as a superior alternative to chiral HPLC. By derivatizing the primary amine with a chiral auxiliary—such as Mosher's acid chloride (MTPA-Cl) or forming a salt with a chiral amine—the enantiomers are converted into diastereomers[3]. The spatial orientation of the 3-chlorophenyl ring relative to the -CF3 group differs between the (R,S) and (S,S) diastereomers. This differential magnetic anisotropy causes the -CF3 singlets of the two diastereomers to split, often with a chemical shift difference ( Δδ ) of >0.5 ppm. This baseline resolution allows for highly precise, direct integration to calculate the enantiomeric ratio.

References

-

NextSDS. 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid - Identifiers & Chemical Substance Information.[2] URL:

-

Organic Letters - ACS Publications. Organocatalytic Asymmetric Strecker Reaction of Di- and Trifluoromethyl Ketoimines. Remarkable Fluorine Effect.[1] URL:

-

ACS Catalysis - ACS Publications. Strategies for the Catalytic Enantioselective Synthesis of α -Trifluoromethyl Amines.[4] URL:

-

Journal of the American Chemical Society - ACS Publications. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α -Chiral Amines and Secondary Alcohols.[3] URL:

Sources

X-Ray Crystallography and Structural Characterization of α-Trifluoromethylated Aryl Glycines: A Case Study on 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic Acid

Executive Summary & Core Directive

The incorporation of fluorinated unnatural amino acids into peptides and small-molecule therapeutics is a cornerstone of modern rational drug design. Fluorine uniquely modulates local hydrophobicity, metabolic stability, and conformational rigidity without imposing excessive steric bulk[1].

This whitepaper provides an in-depth technical guide to the structural characterization and X-ray crystallographic analysis of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid (CAS: 1343241-61-1)[2]. As an α -trifluoromethylated aryl glycine derivative, this molecule presents a highly constrained quaternary stereocenter. The presence of both a strongly electron-withdrawing trifluoromethyl (–CF 3 ) group and a meta-chlorinated aromatic ring creates unique stereoelectronic demands that dictate its behavior in solution and the solid state[3].

Herein, we establish a self-validating analytical workflow —moving from bulk spectroscopic validation to absolute stereochemical determination via X-ray diffraction—explaining the causality behind each experimental choice.

Stereoelectronic Rationale: Why Structure Dictates Method

To characterize 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid, one must first understand the physical forces at play within the molecule. The α -carbon is fully substituted, eliminating any α -protons.

-

The –CF 3 Effect: The trifluoromethyl group exerts a powerful inductive electron-withdrawing effect, drastically lowering the pK a of both the adjacent amine and carboxylic acid. Furthermore, the –CF 3 group enforces specific dihedral angles due to strong dipole alignments, favoring a highly rigid local conformation[3].

-

The 3-Chlorophenyl Effect: The meta-chloro substitution breaks the symmetry of the aromatic ring. In the crystal lattice, this chlorine atom frequently participates in halogen bonding (e.g., Cl···O or Cl···N interactions), which acts as a directional force competing with traditional hydrogen bonds[4].

Understanding these forces is critical because they directly impact solubility, crystallization propensity, and the modeling of electron density during crystallographic refinement.

Fig 1. Stereoelectronic interaction network governing the conformation of the target molecule.

Pre-Crystallization: The Self-Validating Analytical Workflow

Trustworthiness Principle: Crystallography is highly susceptible to impurity-driven artifacts. A crystal may selectively form from a 2% impurity rather than the 98% bulk product. Therefore, a self-validating system requires orthogonal confirmation of purity and identity before crystallization trials begin.

Quantitative Data Summary

The following table outlines the expected orthogonal data required to validate the bulk powder before proceeding to X-ray diffraction.

| Parameter | Analytical Technique | Expected Value / Signature | Causality / Rationale |

| Exact Mass [M-H]⁻ | HRMS (ESI-TOF) | m/z 252.0045 (Theoretical) | Validates elemental composition (C 9 H 7 ClF 3 NO 2 ). Negative ion mode is preferred due to the acidic –COOH and electron-withdrawing –CF 3 . |

| ¹⁹F NMR Shift | ¹⁹F NMR (400 MHz, CD 3 OD) | ~ -72.5 ppm (s, 3F) | Validates the intact –CF 3 group. Appears as a sharp singlet due to the lack of adjacent α -protons[3]. |

| ¹H NMR (Aryl) | ¹H NMR (400 MHz, CD 3 OD) | 7.30 - 7.60 ppm (m, 4H) | Confirms the meta-substituted aromatic ring pattern and absence of aliphatic impurities. |

| Purity | UPLC-UV (254 nm) | > 98% AUC | Ensures trace impurities do not act as competing nucleation seeds during crystallization. |

Step-by-Step Methodology: NMR & HRMS Validation

-

Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated methanol (CD 3 OD). Methanol is chosen over CDCl 3 to disrupt intermolecular hydrogen bonding of the zwitterionic amino acid, ensuring sharp NMR peaks.

-

Multinuclear Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra. The ¹³C spectrum will show a characteristic quartet for the α -carbon (~ 65 ppm, 2JC−F≈25 Hz) due to coupling with the –CF 3 group.

-

HRMS Injection: Dilute a 10 μ L aliquot into 1 mL of LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. Inject into an ESI-TOF system to confirm the isotopic pattern of the chlorine atom (~3:1 ratio of M to M+2).

X-Ray Crystallography: Methodologies and Causality

Crystallizing α -trifluoromethylated amino acids is notoriously difficult. The bulky, hydrophobic –CF 3 group disrupts the highly ordered hydrogen-bonding networks typically formed by natural amino acids[1]. Furthermore, the –CF 3 group undergoes rapid rotation around the C–C bond at room temperature, leading to severe positional disorder in the resulting electron density maps if not handled correctly[5].

Fig 2. Self-validating crystallization and X-ray diffraction workflow for fluorinated amino acids.

Step-by-Step Methodology: Crystallization via Slow Evaporation

Because this is a small molecule (rather than a protein), slow evaporation from a mixed solvent system is the most reliable method to achieve diffraction-quality single crystals.

-

Solvent Selection: Prepare a binary solvent system of Ethyl Acetate and Hexanes (1:1 v/v). Causality: The polar ethyl acetate dissolves the zwitterionic core, while the non-polar hexanes interact favorably with the hydrophobic –CF 3 and chlorophenyl groups.

-

Saturation: Dissolve 20 mg of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid in 2 mL of the solvent mixture in a 4 mL glass vial. Sonicate until completely clear.

-

Controlled Nucleation: Puncture the cap of the vial with a single 20-gauge needle. Causality: A single pinhole restricts the evaporation rate, keeping the system in the metastable zone longer, which promotes the growth of fewer, larger single crystals rather than microcrystalline powder.

-

Incubation: Store the vial in a vibration-free environment at a constant 20°C for 5–10 days.

Step-by-Step Methodology: Data Collection and Refinement

-

Cryoprotection and Harvesting: Mount a single crystal (target size: 0.1 x 0.1 x 0.2 mm) onto a MiTeGen loop using Paratone-N oil. Immediately plunge the crystal into a 100 K nitrogen stream on the diffractometer. Causality: Flash-cooling to 100 K is absolutely mandatory to freeze the rotational dynamics of the –CF 3 group, reducing thermal displacement parameters (B-factors) and preventing smearing of the fluorine electron density[5].

-

Data Collection: Utilize Cu-K α radiation ( λ=1.5418 Å). Causality: Copper radiation provides stronger anomalous scattering for the chlorine atom, which is critical if determining the absolute configuration (Flack parameter) of the enantiomerically pure compound.

-

Phase Resolution: Solve the structure using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

-

Anisotropic Refinement & Disorder Modeling: Refine the structure using SHELXL. If the –CF 3 group exhibits rotational disorder (appearing as 6 faint fluorine peaks instead of 3 strong ones), model it as two distinct orientations (PART 1 and PART 2) with refined occupancies (e.g., 0.65 / 0.35) and apply rigid-bond restraints (DELU/SIMU) to maintain chemical sensibility.

Applications in Drug Development

The high-resolution structural data obtained from the X-ray crystallography of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid serves as a foundational blueprint for medicinal chemists.

By mapping the exact spatial coordinates of the –CF 3 group and the 3-chlorophenyl ring, computational chemists can accurately parameterize force fields for molecular dynamics (MD) simulations[4]. When this amino acid is incorporated into a peptidomimetic inhibitor, the structural data allows for precise docking into target enzyme active sites, leveraging the unique halogen-bonding capabilities of the chlorine atom and the hydrophobic shielding of the trifluoromethyl group to achieve picomolar binding affinities.

References

-

NextSDS. (n.d.). 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid - NextSDS. Retrieved from[Link]

-

Buer, B. C., & Marsh, E. N. G. (2012). Design, Synthesis, and Study of Fluorinated Proteins. Springer Nature Experiments. Retrieved from[Link]

-

Qin, X., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. Retrieved from [Link]

-

M. S. A. et al. (2024). Fluorinated Protein−Ligand Complexes: A Computational Perspective. Refubium - Freie Universität Berlin. Retrieved from[Link]

-

Chaume, G., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic Acid in Biological Systems

Preamble: Rationale and Structure

This technical guide addresses the mechanism of action of the novel compound, 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles approach, dissecting the compound's structure into its core functional moieties: the 3,3,3-trifluoroalanine backbone and the 2-(3-chlorophenyl) substituent. By examining the established biological activities of structurally analogous compounds, we can infer and propose a set of plausible mechanisms of action.

This guide is structured to first deconstruct the molecule and analyze the contribution of each component to its potential bioactivity. Subsequently, we will synthesize this information to propose several distinct, plausible mechanisms of action. For each proposed mechanism, we will provide a theoretical framework, supporting evidence from related compounds, and a detailed, actionable experimental protocol for validation. This approach is designed to provide researchers, scientists, and drug development professionals with a robust intellectual framework and a practical starting point for the empirical investigation of this compound.

Part 1: Molecular Deconstruction and Analysis of Functional Moieties

The structure of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid presents two key features that are likely to govern its biological activity: the trifluoroalanine core and the substituted aromatic ring.

The 3,3,3-Trifluoroalanine Moiety: A Potent Enzyme Inhibitor

The presence of a trifluoromethyl group on the alanine backbone is a significant structural alert for potent and specific enzyme inhibition. The strong electron-withdrawing nature of the trifluoromethyl group can dramatically alter the chemical properties of the adjacent amino and carboxylic acid groups.

Research on β,β,β-trifluoroalanine has established it as a powerful suicide substrate for pyridoxal phosphate (PLP)-dependent enzymes.[1][2] These enzymes are crucial for amino acid metabolism in a wide range of organisms. The proposed mechanism involves the enzyme's catalytic machinery abstracting a proton from the α-carbon, leading to the elimination of a fluoride ion and the formation of a highly reactive electrophilic intermediate. This intermediate can then covalently modify a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.

Furthermore, trifluoromethyl ketones are well-documented inhibitors of serine and cysteine proteases, acting as transition-state analogs.[3][4][5] While the target compound possesses a carboxylic acid rather than a ketone, the underlying principle of the trifluoromethyl group activating an adjacent carbonyl for nucleophilic attack remains relevant.

The 2-(3-chlorophenyl) Moiety: Modulator of Specificity and Bioavailability

The 2-phenylglycine scaffold is a common feature in a variety of biologically active compounds, including pesticides and anticonvulsants.[6][7][8] The substitution pattern on the phenyl ring is critical for determining the specific biological target and the compound's overall activity. For instance, certain 2-phenylglycine derivatives have been shown to exert antifungal activity by disrupting the integrity and permeability of fungal cell membranes.[6][7]

The presence of a chlorine atom at the meta-position of the phenyl ring can influence the compound's electronic properties, lipophilicity, and steric profile. These factors play a crucial role in its ability to cross biological membranes and interact with specific binding pockets on target proteins. The chloro-substitution may enhance binding affinity to a particular receptor or enzyme, or it could influence the compound's metabolic stability.

Part 2: Proposed Mechanisms of Action

Based on the analysis of its structural components, we propose the following putative mechanisms of action for 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid.

Mechanism 1: Irreversible Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

Hypothesis: The compound acts as a suicide substrate for a specific PLP-dependent enzyme, such as alanine racemase or a transaminase.

Rationale: The 3,3,3-trifluoroalanine core is a known pharmacophore for the irreversible inhibition of PLP-dependent enzymes.[1][2] The 3-chlorophenyl group would serve to confer specificity for a particular enzyme's active site.

Proposed Signaling Pathway:

Caption: Proposed mechanism of PLP-dependent enzyme inhibition.

Experimental Validation Protocol:

-

Enzyme Selection: Select a panel of relevant PLP-dependent enzymes (e.g., from bacterial or fungal pathogens, or those involved in a specific human metabolic pathway).

-

Enzyme Kinetics:

-

Perform steady-state kinetic assays in the presence and absence of the compound to determine if it acts as a competitive, non-competitive, or uncompetitive inhibitor.

-

Conduct time-dependent inactivation assays to determine the rate of irreversible inhibition (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).

-

-

Mass Spectrometry: Use mass spectrometry to analyze the enzyme after incubation with the compound to identify any covalent modifications and pinpoint the modified amino acid residue in the active site.

-

X-ray Crystallography: Co-crystallize the enzyme with the inhibitor to visualize the binding mode and the covalent adduct.

Mechanism 2: Disruption of Microbial Cell Membrane Integrity

Hypothesis: The compound inserts into and disrupts the lipid bilayer of microbial cell membranes, leading to leakage of intracellular contents and cell death.

Rationale: The amphipathic nature of the molecule, with its charged amino and carboxyl groups and its lipophilic chlorophenyl ring, is consistent with membrane-active compounds. Structurally related 2-phenylglycine derivatives have demonstrated this mechanism of action against fungi.[6][7]

Proposed Workflow for Membrane Disruption Assays:

Caption: Experimental workflow for investigating membrane disruption.

Experimental Validation Protocol:

-

Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC of the compound against a panel of bacteria and fungi.

-

Membrane Permeabilization Assays:

-

Use fluorescent dyes such as SYTOX Green (which only enters cells with compromised membranes) to quantify membrane damage in real-time.

-

Measure the release of intracellular components like potassium ions or ATP.

-

-

Liposome Leakage Assays: Prepare artificial lipid vesicles (liposomes) loaded with a fluorescent dye (e.g., calcein). Measure the release of the dye upon incubation with the compound to demonstrate direct interaction with the lipid bilayer.

-

Electron Microscopy: Use scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to visualize morphological changes in microbial cells treated with the compound.

Mechanism 3: Modulation of NMDA Receptor Activity

Hypothesis: The compound acts as an agonist or antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

Rationale: The 2-amino-propanoic acid scaffold is a core feature of ligands that bind to the glycine site of the NMDA receptor.[9][10][11] The 3-chlorophenyl group could provide the necessary interactions within the binding pocket to modulate receptor activity.

Proposed Signaling Pathway:

Caption: Proposed modulation of NMDA receptor signaling.

Experimental Validation Protocol:

-

Radioligand Binding Assays:

-

Perform competitive binding assays using a radiolabeled ligand for the NMDA receptor glycine site (e.g., [³H]glycine or [³H]DCKA) to determine the binding affinity (Ki) of the compound.

-

-

Electrophysiology:

-

Use two-electrode voltage-clamp or patch-clamp electrophysiology on cells expressing NMDA receptors (e.g., Xenopus oocytes or HEK293 cells).

-

Apply the compound in the presence of glutamate to determine if it acts as an agonist (elicits a current), an antagonist (blocks the glutamate-induced current), or a partial agonist.

-

-

Calcium Imaging: Use calcium-sensitive fluorescent dyes to measure changes in intracellular calcium concentrations in neurons or cell lines expressing NMDA receptors upon application of the compound.

Part 3: Data Presentation and Summary

Table 1: Structural Comparison of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic Acid with Known Bioactive Compounds

| Compound | Core Scaffold | Key Substituents | Known/Proposed Biological Activity |

| Target Compound | 2-Amino-propanoic acid | 2-(3-chlorophenyl), 3,3,3-trifluoro | Hypothesized: PLP enzyme inhibitor, membrane disruptor, NMDA receptor modulator |

| β,β,β-Trifluoroalanine | Alanine | 3,3,3-trifluoro | Suicide substrate for PLP-dependent enzymes[1][2] |

| Trifluoromethyl Ketone Protease Inhibitors | Peptide | C-terminal trifluoromethyl ketone | Transition-state analog inhibitors of serine and cysteine proteases[3][4][5] |

| G19 (a 2-phenylglycine derivative) | 2-Phenylglycine | 1,3,4-oxadiazole-2-thioether | Antifungal via cell membrane disruption[6][7] |

| (R)-2-amino-3-triazolpropanoic acid derivatives | 2-Amino-propanoic acid | 3-triazolyl | NMDA receptor glycine site agonists[9][10][11] |

Conclusion

While direct experimental evidence for the mechanism of action of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid is currently unavailable, a thorough analysis of its structural components allows for the formulation of several scientifically sound hypotheses. The trifluoroalanine moiety strongly suggests a role as an enzyme inhibitor, particularly for PLP-dependent enzymes. The 2-(3-chlorophenyl) group points towards potential antimicrobial activity via membrane disruption or modulation of receptor activity, such as the NMDA receptor. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these proposed mechanisms. The insights gained from such studies will be invaluable for the future development and application of this promising compound.

References

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. [Link]

-

Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. (n.d.). Le Studium. [Link]

-

Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. (n.d.). ResearchGate. [Link]

-

Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). PMC. [Link]

-

Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase. (1981). PubMed. [Link]

-

Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. (n.d.). ACS Publications. [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PMC. [Link]

-

Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - (n.d.). PMC. [Link]

-

Design, Synthesis and Bioassay of 2‐Phenylglycine Derivatives as Potential Pesticide Candidates. (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. (2023). PubMed. [Link]

-

New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (2022). MDPI. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). University of Montana. [Link]

- WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them. (n.d.).

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers. [Link]

-

Fine‐tuning the antimicrobial activity of β‐hairpin peptides with fluorinated amino acids. (2023). ResearchGate. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). PMC. [Link]

-

Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine. (2000). MDPI. [Link]

-

Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (n.d.). Royal Society of Chemistry. [Link]

-

A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025). Royal Society of Chemistry. [Link]

-

Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. (2026). ResearchGate. [Link]

-

Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. (n.d.). ResearchGate. [Link]

-

synthesis, characterization and anti-microbial activity of some novel alanine derivatives of. (2017). AARF. [Link]

-

Total synthesis and biological evaluation of fluorinated cryptophycins. (2012). Beilstein Journals. [Link]

-

Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (2012). Patsnap. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Critical Role of Stability in Modern Drug Development

In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds has become a cornerstone strategy for enhancing the metabolic and pharmacokinetic properties of drug candidates.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to confer increased stability, lipophilicity, and binding affinity.[3] When combined with other strategic substitutions, such as a chloro-substituent on an aromatic ring, we arrive at complex molecules like 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid and its derivatives. These non-canonical amino acids hold significant promise as building blocks for novel therapeutics.

However, the journey from a promising molecule to a viable drug product is paved with rigorous testing, chief among which is the assessment of its thermodynamic stability. A comprehensive understanding of how a compound behaves under thermal stress is fundamental to ensuring its safety, efficacy, and shelf-life.[4] This guide provides researchers, scientists, and drug development professionals with a technical framework for evaluating the thermodynamic stability of this specific class of fluorinated amino acids. We will move beyond mere procedural lists to explain the causality behind experimental choices, grounding our discussion in authoritative analytical techniques and field-proven insights.

Molecular Architecture and Predicted Stability Drivers

The stability of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid is not governed by a single feature but by the synergistic interplay of its constituent parts. Understanding these individual contributions is key to predicting and interpreting its thermal behavior.

The Trifluoromethyl Group: An Anchor of Stability

The -CF3 group is a powerful modulator of molecular properties. The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[3] This inherent strength makes the trifluoromethyl group exceptionally resistant to chemical and thermal degradation.[3] Its strong electron-withdrawing nature also influences the electron density across the entire molecule, which can stabilize adjacent chemical bonds.[1]

The 3-Chlorophenyl Group: An Electronic and Steric Modulator

The chlorine atom, positioned on the phenyl ring, acts as an electron-withdrawing substituent through induction, polarizing the carbon-chlorine bond.[5] This electronic effect can influence the reactivity of the aromatic ring and the stability of the benzylic position where the amino acid core is attached. The placement at the meta-position (position 3) has distinct electronic and steric consequences compared to ortho- or para-substitutions, affecting how the molecule packs in a solid state and interacts with its environment.

The α-Amino Acid Core: The Reactive Center

The core amino acid structure, with its carboxylic acid and amine functionalities, represents the most likely center for thermal decomposition. Potential degradation pathways include:

-

Decarboxylation: Loss of CO2 from the carboxylic acid group, often initiated by heat.

-

Deamination: Loss of the amino group.

-

Intermolecular Reactions: Formation of amides (lactams) or other condensation products between molecules, especially at elevated temperatures.

The challenge lies in understanding how the powerful -CF3 and -ClPh substituents modulate the inherent reactivity of this core.

Caption: Key structural components influencing stability.

A Multi-Faceted Approach to Stability Assessment

No single technique can provide a complete picture of thermodynamic stability. A robust characterization relies on a combination of orthogonal methods, primarily thermal analysis and chromatography. This section details the core experimental workflows.

Caption: Experimental workflow for stability assessment.

Thermal Analysis: Probing the Limits

Thermal analysis techniques are indispensable for directly measuring a material's response to heat.[6] They form the frontline of stability assessment.

2.1.1 Thermogravimetric Analysis (TGA)

Causality: TGA is the definitive method for determining the temperature at which a material begins to lose mass due to decomposition or volatilization.[7] This provides a clear, quantitative measure of thermal stability.[4][8] By precisely monitoring weight loss as a function of temperature, we can identify the onset of degradation, which is a critical parameter for defining storage and handling limits.[4][9]

Experimental Protocol:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications using certified reference materials.

-

Sample Preparation: Accurately weigh 3-5 mg of the dried, purified 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid derivative into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[9]

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[6]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the program.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature (Td) is typically determined from the intersection of the baseline tangent and the tangent of the decomposition curve.

2.1.2 Differential Scanning Calorimetry (DSC)

Causality: While TGA measures mass change, DSC measures heat flow.[10][11] This allows for the detection of thermal events that do not involve mass loss, such as melting, crystallization, and polymorphic transitions.[12] For a crystalline compound, the melting point is a key indicator of purity and stability. The enthalpy associated with melting or decomposition provides quantitative data on the energy required to disrupt the crystal lattice or break chemical bonds.[13][14]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample and reference at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 50 °C above the decomposition temperature observed in TGA, at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) or exothermic (decomposition) peaks. Determine the onset temperature, peak maximum, and integrated peak area (enthalpy, ΔH).

Chromatographic Analysis: Quantifying Degradation

Causality: Thermal analysis shows when a compound degrades, but not necessarily what it becomes. Stability-indicating HPLC methods are essential for separating the parent drug from its degradation products, allowing for the precise quantification of stability over time under various stress conditions.[15]

Protocol for Method Development:

-

Column and Mobile Phase Screening:

-

Given the fluorinated nature of the analyte, a standard C18 column is a good starting point, but specialized fluorinated HPLC phases should also be considered as they can offer unique selectivity for halogenated compounds.[16]

-

Screen mobile phases consisting of acetonitrile or methanol with buffered aqueous solutions (e.g., phosphate or formate buffers) at various pH levels.

-

-

Forced Degradation:

-

Subject solutions of the compound to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), thermal (60-80 °C), and photolytic (UV light).

-

The goal is to generate 5-20% degradation to ensure the primary degradation products are formed and can be resolved.

-

-

Method Optimization:

-

Inject samples from the forced degradation studies onto the HPLC system.

-

Optimize the mobile phase composition (gradient or isocratic), flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

-

Validation:

-

Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Data Presentation and Interpretation

Raw data from analytical instruments must be processed and presented clearly to be meaningful.

Interpreting Thermal Data

-

From TGA: A sharp, single-step weight loss at a high temperature (>200 °C) indicates good thermal stability. A gradual weight loss or multiple steps at lower temperatures suggest lower stability or the presence of volatile impurities or solvates.

-

From DSC: A sharp, high-temperature endotherm corresponding to the melting point, immediately followed by an exotherm of decomposition, is typical for a stable crystalline solid. The absence of thermal events before the melting point indicates the absence of polymorphism or phase transitions in the tested range.

Tabulating Quantitative Stability Data

Summarizing key parameters in a table allows for rapid assessment and comparison.

| Parameter | Analytical Technique | Typical Value (Hypothetical) | Significance |

| Onset Decomposition (Td) | TGA | 245 °C | Indicates the temperature at which significant mass loss begins. Higher is better. |

| Melting Point (Tm) | DSC | 210 °C | A sharp melting point suggests high purity of a single crystalline form. |

| Enthalpy of Fusion (ΔHf) | DSC | 120 J/g | Energy required to melt the solid. Provides insight into crystal lattice energy. |

| Enthalpy of Decomp. (ΔHd) | DSC | -350 J/g | Energy released during decomposition (exothermic). A large exotherm can indicate a significant thermal hazard. |

| Purity by HPLC | HPLC | >99.5% | Initial purity before stability testing. |

| Degradation after 24h at 80°C | HPLC | < 1.0% | Quantifies degradation under accelerated thermal stress. |

Conclusion

The thermodynamic stability of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid derivatives is a complex property governed by the robust C-F bonds of the trifluoromethyl group, the electronic influence of the chlorophenyl ring, and the inherent reactivity of the amino acid core. A thorough evaluation is not optional but essential for advancing these promising molecules in the drug development pipeline.

A synergistic analytical approach, combining the macroscopic view of thermal analysis (TGA and DSC) with the quantitative, species-specific detail of stability-indicating chromatography (HPLC), provides the comprehensive data package required by researchers and regulatory bodies. By understanding the principles behind these techniques and executing them with rigor, scientists can confidently characterize the stability profile of these molecules, enabling informed decisions in formulation, storage, and ultimately, clinical application.

References

- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).

- Thermogravimetric Analysis - Improved Pharma (2022).

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch (2022).

- Thermogravimetric Analysis in Pharmaceuticals - Veeprho (2020).

- Characterization of Protein Stability Using Differential Scanning Calorimetry (2015).

- Thermogravimetric analysis - Pharmaceutical analysis | PPTX - Slideshare.

- How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability (2017).

- Differential scanning calorimetry as a tool for protein folding and stability - Moodle@Units (2012).

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC (2026).

- Characterizing Protein Stability by DSC - TA Instruments.

- Differential scanning calorimetry as a tool for protein folding and stability - PubMed (2012).

- Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing (2023).

- Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed (2016).

- Fluorinated Amino Acids - BOC Sciences.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC (2025).

- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.

- Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. eurochlor.org [eurochlor.org]

- 6. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]

- 7. improvedpharma.com [improvedpharma.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. aurigaresearch.com [aurigaresearch.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. Differential scanning calorimetry as a tool for protein folding and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atascientific.com.au [atascientific.com.au]

- 13. news-medical.net [news-medical.net]

- 14. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]

- 15. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

Pharmacokinetic Profiling of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid

An In-Depth Technical Guide

Introduction

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid (hereafter referred to as "Compound X"), a unique unnatural amino acid. The characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its in vivo efficacy, safety, and dosing regimen.

Compound X possesses distinct structural features that necessitate a tailored profiling strategy. The presence of a trifluoromethyl (TFM) group is a common tactic in medicinal chemistry to enhance metabolic stability and modulate binding affinity.[1][2] Furthermore, its amino acid backbone suggests a potential interaction with endogenous amino acid transporters, which could significantly influence its absorption and distribution profile.[3][4][5]

This document is structured to guide researchers through the logical, multi-stage process of building a complete pharmacokinetic profile. It moves from high-throughput in vitro assays that predict behavior to definitive in vivo studies that measure it, underpinned by a robust bioanalytical methodology. Each protocol is designed as a self-validating system, incorporating controls and standards to ensure data integrity and trustworthiness.

Section 1: Preclinical In Vitro ADME Profiling

The initial phase of PK profiling utilizes in vitro systems to rapidly assess the fundamental ADME properties of Compound X. These assays provide early, decision-guiding data on potential liabilities such as rapid metabolism or poor bioavailability, long before advancing to more complex in vivo studies.

Metabolic Stability Assessment

The primary objective of this assay is to determine the susceptibility of Compound X to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs).[6][7] A high metabolic turnover in the liver can lead to low oral bioavailability and a short duration of action. We employ the Human Liver Microsome (HLM) stability assay as a well-established and predictive model.[8][9][10]

-

Preparation of Reagents:

-

Thaw pooled Human Liver Microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[8] Keep on ice.

-

Prepare a 1 mM stock solution of Compound X in DMSO.

-

Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.[11]

-

Prepare positive control compounds with known metabolic fates (e.g., Midazolam for high clearance, Warfarin for low clearance).

-

-

Incubation Procedure:

-

Pre-warm the microsomal solution and buffer to 37°C for 10 minutes.[6]

-

In a 96-well plate, add Compound X to the microsomal solution to achieve a final concentration of 1 µM. The final DMSO concentration must be kept below 0.5% to avoid enzyme inhibition.[9]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10]

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (IS).[9][10]

-

-

Sample Analysis & Data Interpretation:

-

Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to precipitate proteins.[11]

-

Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method (see Section 2).

-

Plot the natural logarithm of the percent of Compound X remaining versus time. The slope of this line provides the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

-

-

| Parameter | Compound X (Hypothetical) | Midazolam (High Clearance) | Warfarin (Low Clearance) |

| In Vitro t½ (min) | 45 | 8 | > 60 |

| CLint (µL/min/mg) | 30.8 | 173.3 | < 23.1 |

| Interpretation | Low to Moderate Clearance | High Clearance | Low Clearance |

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug in plasma is available to distribute into tissues, interact with targets, and be cleared by metabolic organs.[12][13] Therefore, determining the extent of plasma protein binding is crucial for interpreting PK and pharmacodynamic (PD) data. The Rapid Equilibrium Dialysis (RED) method is the industry standard, providing reliable and accurate measurements.[14][15]

-

Apparatus and Reagent Setup:

-

Prepare a RED device base plate and disposable inserts according to the manufacturer's protocol. Each insert contains two chambers separated by a semipermeable dialysis membrane (8 kDa molecular weight cutoff).[14]

-

Thaw pooled human plasma and keep at 37°C.

-

Prepare dialysis buffer (Phosphate-Buffered Saline, PBS, pH 7.4).

-

Prepare a stock solution of Compound X and spike it into the human plasma to a final concentration of 1 µM.

-

-

Dialysis Procedure:

-

Add 200 µL of the spiked plasma containing Compound X to the sample chamber (red-ringed) of the RED insert.[14]

-

Add 350 µL of PBS buffer to the buffer chamber.

-

Cover the unit with a sealing tape and incubate at 37°C on an orbital shaker (approx. 300 RPM) for 4-6 hours to allow the system to reach equilibrium.[13][14]

-

-

Sample Collection and Analysis:

-

After incubation, carefully remove 50 µL from the buffer chamber.

-

Remove 50 µL from the plasma chamber.

-

To ensure accurate analysis, matrix-match the samples: add 50 µL of blank plasma to the buffer aliquot and 50 µL of PBS to the plasma aliquot.[15]

-

Precipitate proteins in both sets of samples by adding 200 µL of ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS.

-

-

Data Calculation:

-

The fraction unbound (fu) is calculated as the ratio of the analyte concentration in the buffer chamber to the concentration in the plasma chamber.

-

% Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

-

-

The percent bound is then calculated as: 100 - % Unbound .

-

| Species | Compound X (Hypothetical) | Warfarin (High Binding) | Metoprolol (Low Binding) |

| % Unbound (fu) | 15% | 1% | 88% |

| % Bound | 85% | 99% | 12% |

| Interpretation | Moderately High Binding | High Binding | Low Binding |

Section 2: Bioanalytical Method Development and Validation

The reliability of all pharmacokinetic data hinges on the quality of the bioanalytical method used for quantification. A rigorous, validated method ensures that the measured concentrations of Compound X in biological matrices are accurate and reproducible. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose.[16] All validation procedures must adhere to regulatory standards, such as the FDA M10 Bioanalytical Method Validation Guidance.[17][18]

Protocol: LC-MS/MS Method Validation

The method must be validated to demonstrate its suitability for its intended purpose.[17] This involves assessing the following key parameters:

-

Selectivity and Specificity: The method's ability to differentiate and quantify Compound X in the presence of endogenous matrix components. This is tested by analyzing at least six different blank plasma lots.

-

Calibration Curve and Sensitivity: A calibration curve is generated by plotting the instrument response versus known concentrations of Compound X. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the curve that can be measured with acceptable accuracy and precision.

-

Accuracy and Precision:

-

Accuracy: Closeness of measured values to the true value. Assessed at a minimum of four concentration levels (LLOQ, low, mid, high QC). The mean value should be within ±15% of the nominal value (±20% at LLOQ).

-

Precision: Closeness of repeated individual measurements. Expressed as the coefficient of variation (CV), which should not exceed 15% (20% at LLOQ).

-

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of Compound X.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of Compound X is evaluated under various conditions that mimic sample handling and storage:

-

Freeze-Thaw Stability: After multiple freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: At room temperature.

-

Long-Term Stability: Under frozen storage conditions.

-

Post-Preparative Stability: In the autosampler.

-

Given the fluorinated nature of Compound X, a simple protein precipitation is often effective and a good starting point.[19][20]

-

Aliquot 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex mix for 1 minute to ensure complete protein precipitation.[19]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Section 3: In Vivo Pharmacokinetic Studies

In vivo studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body over time.[21] These experiments provide the definitive data needed to evaluate efficacy, safety, and potential dosing regimens before human trials.[21]

Study Design

A well-designed in vivo PK study is critical for generating meaningful data.[22][23]

-

Animal Model: Male Sprague-Dawley rats are a common initial choice due to their well-characterized physiology and historical use in DMPK studies.

-

Cohorts: Two primary cohorts are required:

-

Intravenous (IV) Administration: A bolus IV dose (e.g., 1 mg/kg) is administered to determine the disposition and clearance properties of Compound X independent of absorption. This is the baseline for 100% bioavailability.

-

Oral (PO) Administration: An oral gavage dose (e.g., 10 mg/kg) is administered to assess oral absorption and first-pass metabolism.

-

-

Dosing Vehicle: Compound X should be formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol) to ensure solubility and stability.

-

Blood Sampling: Serial blood samples (approx. 100-200 µL) are collected from each animal at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuged to obtain plasma, and stored at -80°C until analysis.

Data Analysis and Key Pharmacokinetic Parameters

Plasma concentrations of Compound X are determined using the validated LC-MS/MS method. These concentration-time data are then analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

| Parameter | Definition | IV Dose (1 mg/kg) | PO Dose (10 mg/kg) |

| Cmax (ng/mL) | Maximum observed plasma concentration | 1250 | 3500 |

| Tmax (h) | Time to reach Cmax | 0.08 | 2.0 |

| AUC(0-inf) (ng*h/mL) | Area under the concentration-time curve | 2800 | 18200 |

| t½ (h) | Elimination half-life | 4.5 | 4.8 |

| CL (mL/min/kg) | Clearance | 6.0 | - |

| Vdss (L/kg) | Volume of distribution at steady state | 2.5 | - |

| F (%) | Absolute Oral Bioavailability | - | 65% |

Interpretation of Hypothetical Results:

-

The oral bioavailability (F%) of 65% suggests good absorption from the GI tract.

-

The clearance (CL) of 6.0 mL/min/kg is low relative to hepatic blood flow in the rat (~55 mL/min/kg), which aligns with the moderate stability observed in the HLM assay.

-

The volume of distribution (Vdss) of 2.5 L/kg suggests moderate distribution into tissues beyond the plasma.

-

The half-life (t½) of ~4.5 hours indicates that the compound would likely require twice-daily or perhaps once-daily dosing to maintain therapeutic concentrations.

Conclusion

This technical guide outlines a systematic and robust strategy for the comprehensive pharmacokinetic profiling of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid. By integrating state-of-the-art in vitro assays, rigorous bioanalytical method validation, and well-designed in vivo studies, researchers can build a detailed understanding of the compound's ADME properties. The resulting data package is essential for making informed decisions in the drug development process, enabling the optimization of dosing strategies and providing a clear path toward evaluating the full therapeutic potential of this novel chemical entity.

References

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

-

Frontage Laboratories. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

-

KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

-

protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

-

National Center for Biotechnology Information (PubChem). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]

-

Mercell. Metabolic stability in liver microsomes. Available from: [Link]

-

protocols.io. In-vitro plasma protein binding. Available from: [Link]

-

Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Available from: [Link]

-

Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]

-

Evotec (Cyprotex). Microsomal Stability. Available from: [Link]

-

MDPI. Method Validation for Quantification of PFOS and PFOA in Human Plasma and a Pilot Study in Blood Donors from Thai Red Cross Society. Available from: [Link]

-

PubMed. Determination of Perfluorinated Compounds in Human Plasma and Serum Standard Reference Materials Using Independent Analytical Methods. Available from: [Link]

-

QPS. Plasma Protein Binding. Available from: [Link]

-

Domainex. Plasma Protein Binding Assay. Available from: [Link]

-

ResearchGate. Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. Available from: [Link]

-

ResearchGate. Determination of perfluorinated compounds in human plasma and serum Standard Reference Materials using independent analytical methods. Available from: [Link]

-

PubMed. Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Available from: [Link]

-

MDPI. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Available from: [Link]

-

ResearchGate. ADME properties of compounds according to pre-ADMET software. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available from: [Link]

-

Royal Society of Chemistry. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Available from: [Link]

-